Raloxifen-4'-Glucuronid

Übersicht

Beschreibung

Raloxifene 4’-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . This compound is formed through the glucuronidation process, where raloxifene is conjugated with glucuronic acid, resulting in the formation of raloxifene-4’-glucuronide and other glucuronides .

Wissenschaftliche Forschungsanwendungen

Introduction to Raloxifene 4'-Glucuronide

Raloxifene 4'-glucuronide (R4G) is a significant metabolite of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of postmenopausal osteoporosis. This compound undergoes extensive glucuronidation, affecting its pharmacokinetics and therapeutic efficacy. Understanding the applications of R4G is crucial for optimizing treatment strategies and enhancing patient outcomes.

Osteoporosis Treatment

Raloxifene is primarily indicated for the treatment and prevention of osteoporosis in postmenopausal women. It functions as an estrogen agonist in bone tissue, promoting increased bone mineral density (BMD) and reducing the risk of fractures. R4G, as a metabolite, contributes to these effects, although its specific role in enhancing BMD remains less understood compared to its parent compound.

Cardiovascular Benefits

Raloxifene also exhibits beneficial effects on lipid profiles by lowering low-density lipoprotein (LDL) cholesterol levels. The glucuronidation process, which produces R4G, may influence these cardiovascular benefits by modulating the bioavailability and activity of raloxifene in systemic circulation .

Cancer Prevention

Research indicates that raloxifene may reduce the risk of breast cancer in postmenopausal women by acting as an estrogen antagonist in breast tissue. R4G's interaction with estrogen receptors could play a role in this protective effect, although further studies are needed to elucidate its mechanism of action .

LC-MS/MS Techniques

Recent advancements in analytical chemistry have enabled the precise quantification of R4G in biological samples. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining raloxifene and its glucuronide metabolites from human plasma. This method demonstrated excellent sensitivity and specificity, allowing for the detection of R4G at concentrations as low as 3 ng/mL .

Table 1: LC-MS/MS Method Performance for R4G

| Parameter | Value |

|---|---|

| Linear Range | 3–300 ng/mL |

| Recovery | 55-61% |

| Signal Suppression | -5% to 15% |

| Matrix Effects | Variable |

Case Study 1: Efficacy in Postmenopausal Women

A clinical trial involving 5,129 postmenopausal women assessed the long-term effects of raloxifene on osteoporosis. The study highlighted that women receiving raloxifene exhibited significant improvements in BMD compared to placebo groups. The presence of R4G was noted as a contributing factor to the drug's overall efficacy due to its role in enhancing systemic exposure to raloxifene .

Case Study 2: Interaction with Dietary Compounds

Another study explored the interaction between green tea consumption and raloxifene metabolism. It was found that co-consumption could increase systemic exposure to raloxifene and its metabolites, including R4G. This finding suggests dietary considerations may be important for optimizing therapeutic outcomes in patients taking raloxifene .

Wirkmechanismus

Target of Action

Raloxifene 4’-Glucuronide primarily targets the estrogen receptor . The estrogen receptor plays a crucial role in mediating the effects of estrogen, a hormone that is involved in the regulation of various physiological processes, including reproductive development, bone health, and cardiovascular function .

Mode of Action

Raloxifene 4’-Glucuronide interacts with its target, the estrogen receptor, with an IC50 of 370 μM . It acts as a selective estrogen receptor modulator (SERM) . As a SERM, it exhibits both agonistic and antagonistic properties. It can activate the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibit the estrogen response element-containing vitellogenin promoter expression .

Biochemical Pathways

Raloxifene 4’-Glucuronide affects the estrogen receptor pathway. By selectively modulating the estrogen receptor, it can influence various downstream effects. For instance, it can mediate anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .

Pharmacokinetics

Raloxifene, the parent compound of Raloxifene 4’-Glucuronide, is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . Raloxifene and its glucuronide conjugates, including Raloxifene 4’-Glucuronide, are interconverted by reversible metabolism and enterohepatic recycling, which prolongs the elimination half-life of raloxifene with oral administration .

Result of Action

The main effects of Raloxifene 4’-Glucuronide, similar to its parent compound raloxifene, are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Action Environment

The action of Raloxifene 4’-Glucuronide can be influenced by various environmental factors. For instance, uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen . These transporters can affect the disposition of Raloxifene 4’-Glucuronide and thus its action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Raloxifene 4’-Glucuronide is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 value of 370 nM .

Cellular Effects

Raloxifene 4’-Glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively . This suggests that Raloxifene 4’-Glucuronide may have an impact on cellular signaling pathways and cellular metabolism.

Molecular Mechanism

Raloxifene 4’-Glucuronide exerts its effects at the molecular level primarily through its interaction with the estrogen receptor . It also interacts with the voltage-gated potassium channel Kv4.3, suggesting a potential role in regulating cellular excitability .

Temporal Effects in Laboratory Settings

It is known that Raloxifene, the parent compound, is extensively metabolized to form Raloxifene 4’-Glucuronide .

Dosage Effects in Animal Models

The effects of Raloxifene 4’-Glucuronide at different dosages in animal models have not been extensively studied. Studies on Raloxifene, the parent compound, have shown age-dependent effects on its oral bioavailability in rats .

Metabolic Pathways

Raloxifene 4’-Glucuronide is a product of the glucuronidation of Raloxifene, a process mediated by the UGT isoforms UGT1A1, UGT1A8, and UGT1A10 .

Transport and Distribution

The transport and distribution of Raloxifene 4’-Glucuronide within cells and tissues likely involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates like Raloxifene 4’-Glucuronide into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate their expulsion into bile, urine, and the intestinal lumen .

Subcellular Localization

Given its interactions with various transporters and receptors, it is likely to be found in multiple cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Raloxifene 4’-Glucuronide is synthesized through the glucuronidation of raloxifene. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), specifically the isoforms UGT1A1, UGT1A8, and UGT1A10 . The reaction typically occurs in the liver and intestines, where these enzymes are highly expressed .

Industrial Production Methods: Industrial production of raloxifene 4’-glucuronide can be achieved through microbial bioconversion. Streptomyces sp NRRL 21489 has been identified as a microorganism capable of converting raloxifene to its glucuronidated forms . This bioconversion process involves fermentation in a controlled environment, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .

Analyse Chemischer Reaktionen

Reaktionstypen: Raloxifen-4’-Glucuronid unterliegt hauptsächlich Konjugationsreaktionen, insbesondere der Glucuronidierung . Es durchläuft aufgrund seiner stabilen Glucuronidstruktur typischerweise keine Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: Der Glucuronidierungsprozess beinhaltet die Verwendung von Uridin-5’-diphospho-glucuronsäure (UDPGA) als Cosubstrat und UGT-Enzymen als Katalysatoren . Die Reaktionsbedingungen umfassen einen geeigneten pH-Wert (normalerweise um 7,4) und eine Temperatur (37 °C), um physiologische Bedingungen nachzuahmen .

Hauptprodukte: Das Hauptprodukt der Glucuronidierung von Raloxifen ist Raloxifen-4’-Glucuronid, zusammen mit anderen kleineren Glucuroniden wie Raloxifen-6-Glucuronid .

Vergleich Mit ähnlichen Verbindungen

- Raloxifene-6-glucuronide

- Raloxifene-6,27-diglucuronide

- Tamoxifen (another SERM with similar metabolic pathways)

Raloxifene 4’-Glucuronide stands out due to its significant role in the pharmacokinetics and pharmacodynamics of raloxifene, making it a critical compound in both clinical and research settings.

Biologische Aktivität

Raloxifene 4'-glucuronide (Ral-4'-Gluc) is a significant metabolite of the selective estrogen receptor modulator (SERM) raloxifene, widely used in the treatment of osteoporosis and for breast cancer prevention in postmenopausal women. Understanding its biological activity is crucial for optimizing therapeutic strategies and predicting patient responses.

Metabolism and Formation

Raloxifene undergoes extensive metabolism primarily through glucuronidation, where it is converted into various glucuronide forms, including Ral-4'-Gluc and Ral-6-glucuronide (Ral-6-Gluc). The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10.

Key Findings:

- Enzyme Specificity: UGT1A8 is particularly significant for the formation of Ral-4'-Gluc, while UGT1A10 also contributes to its production. UGT1A1 primarily facilitates the formation of Ral-6-Gluc .

- Kinetic Parameters: The apparent K_m values for UGT1A8 were determined to be 59 µM for Ral-4'-Gluc formation, with a V_max of 2.0 nmol/min/mg protein .

Biological Activity and Pharmacodynamics

Ral-4'-Gluc exhibits markedly lower estrogen receptor binding affinity compared to its parent compound, raloxifene. Specifically, it has been shown to possess approximately 1% of the anti-estrogenic activity of raloxifene itself . Despite this reduced activity, Ral-4'-Gluc constitutes about 70% of the total circulating raloxifene glucuronides in treated individuals, highlighting its prevalence in systemic circulation .

Inhibition Studies:

- Ral-4'-Gluc has been reported to inhibit voltage-gated potassium channels (Kv4.3) at concentrations of 10 µM and 30 µM by 6.2% and 20.1%, respectively .

Clinical Implications

The clinical relevance of Ral-4'-Gluc is underscored by its role in the pharmacokinetics of raloxifene. Variability in UGT genotypes can influence the metabolism of raloxifene, impacting therapeutic outcomes. For instance:

- Genetic Variability: Individuals with certain UGT1A8 polymorphisms showed altered glucuronidation rates, which correlated with plasma levels of Ral-4'-Gluc and overall response to raloxifene treatment .

Case Studies and Research Findings

Several studies have examined the implications of Ral-4'-Gluc in clinical settings:

Eigenschaften

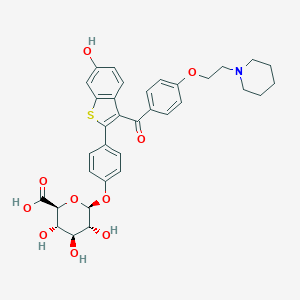

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXYPEXOSLGZKH-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312492 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-22-8 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene 4'-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALOXIFENE 4'-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.